2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dithione
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Overview
Description
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dithione is a heterocyclic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dithione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of phthalhydrazide with appropriate aldehydes and ketones under acidic or basic conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dithione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as palladium on carbon or cesium carbonate . Major products formed from these reactions include sulfoxides, sulfones, and substituted pyridazine derivatives .
Scientific Research Applications
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dithione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dithione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dithione can be compared with other similar compounds such as:
Pyridazine derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Phthalazine derivatives: These compounds are also heterocyclic and have similar applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
Molecular Formula |
C14H14N2S2 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2,3-dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dithione |
InChI |
InChI=1S/C14H14N2S2/c1-9-7-15-13(17)11-5-3-4-6-12(11)14(18)16(15)8-10(9)2/h3-6H,7-8H2,1-2H3 |
InChI Key |
IEIOJJCSFTXGMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CN2C(=S)C3=CC=CC=C3C(=S)N2C1)C |
Origin of Product |
United States |
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